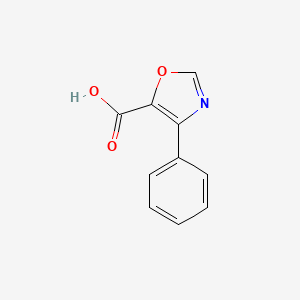

2-azido-N-cyclopentylacetamide

Vue d'ensemble

Description

2-azido-N-cyclopentylacetamide is a nitrogen-containing compound that has gained significant attention due to its remarkable biological properties, chemical diversity, and potential implications in various scientific fields like drug discovery, gene therapy, materials science, and chemical biology .

Synthesis Analysis

The synthesis of 2-azido-N-cyclopentylacetamide involves a diazotransfer reaction. This process is established for oligoribonucleotides of different lengths and secondary structures. The robustness of the approach was further demonstrated for RNAs containing multiple 2′-azido moieties and for RNAs containing other sensitive modifications such as thiouridine or methylated nucleobases with a positive charge .Chemical Reactions Analysis

Azides, including 2-azido-N-cyclopentylacetamide, are versatile bioorthogonal reporter moieties that are commonly used for site-specific labeling and functionalization of RNA to probe its biology .Applications De Recherche Scientifique

Synthesis of Heterocycles

2-azido-N-cyclopentylacetamide: is instrumental in the synthesis of various heterocycles, which are core structures in many pharmaceuticals . The azide group participates in reactions like [3+2] cycloadditions to form five-membered rings with one or more heteroatoms, such as pyrroles, pyrazoles, and isoxazoles. These heterocycles are foundational in developing drugs with diverse therapeutic properties.

Click Chemistry for Drug Discovery

In drug discovery, click chemistry is a valuable tool for creating diverse chemical libraries . 2-azido-N-cyclopentylacetamide can be used in copper-catalyzed alkyne-azide cycloaddition (CuAAC) reactions to synthesize 1,2,3-triazoles, which are significant in medicinal chemistry due to their stability and biological activity. This process is crucial for rapid synthesis of potential drug candidates.

Material Science Applications

The compound’s reactivity makes it a candidate for material science applications, particularly as a cross-linker in polymer chemistry . The release of nitrogen upon thermal activation or photolysis from the azide group can lead to crosslinking, altering the physical properties of polymers. This is beneficial in enhancing the efficiency of devices like organic solar cells and light-emitting diodes (LEDs).

Chemical Biology and RNA Modification

In chemical biology, 2-azido-N-cyclopentylacetamide can be used to modify RNA molecules . Azido modifications are bioorthogonal and can be used for site-specific labeling and functionalization of RNA, which is essential for probing RNA biology, including its structure, dynamics, and localization.

Protein Labeling and Bioimaging

The azide moiety of 2-azido-N-cyclopentylacetamide can be used for the precise installation of diazo handles on proteins . This enables site-specific labeling and bioimaging, both in vitro and in-cell, which is crucial for understanding protein function and distribution within biological systems.

Synthesis of Bioactive Molecules

Azides, including those derived from 2-azido-N-cyclopentylacetamide, are used in the synthesis of bioactive molecules . These compounds have applications in medicinal chemistry, where they serve as intermediates for preparing heterocycles with potential antitumor and antimicrobial activities.

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of action

Azides, such as 2-azido-N-phenylacetamide, are often used in medicinal chemistry and molecular biology . They can act as intermediates for the preparation of various heterocycles .

Mode of action

Azides can undergo a variety of chemical reactions, including intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed conditions . These reactions can lead to the formation of various heterocyclic compounds .

Biochemical pathways

Azides can be incorporated into nucleic acids for site-specific labeling and functionalization of RNA to probe its structure, dynamics, and localization . They can also generate nitrogen-centered radicals (NCRs) from the azido groups that are selectively inserted into the nucleoside frame .

Result of action

The result of the action of azides can vary depending on the specific reactions they undergo. For example, the generation of NCRs from azidonucleosides can have various biological implications .

Propriétés

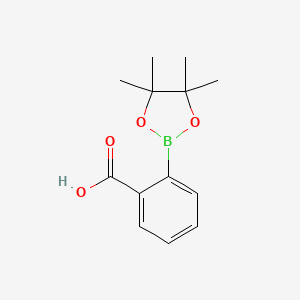

IUPAC Name |

2-azido-N-cyclopentylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c8-11-9-5-7(12)10-6-3-1-2-4-6/h6H,1-5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPBLNJSKJHSIFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-azido-N-cyclopentylacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-Nitro-4-(trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1465948.png)

![2-(Benzo[d]thiazol-2-yl)butan-1-amine](/img/structure/B1465950.png)

![N-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride](/img/structure/B1465956.png)

![N1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N3,N3-dimethyl-1,3-propanediamine hydrochloride](/img/structure/B1465957.png)

![7-(Cyclobutylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B1465960.png)

![(2S,4S)-4-hydroxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/no-structure.png)

![1-Phenyl-3-[(2R)pyrrolidinyl]-1H-pyrazole](/img/structure/B1465965.png)

![N-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1465969.png)